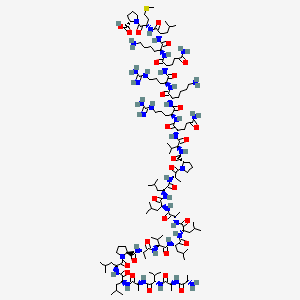

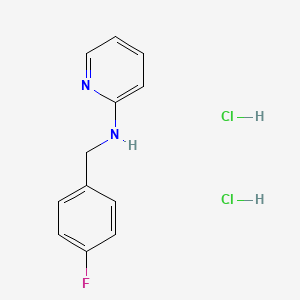

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Imidazole Derivatives : Jasiński et al. (2008) explored the synthesis of optically active 1H-imidazole derivatives with a substituted acetate group, which could be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives and 2,3-bis(imidazolyl)propanoate (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Corrosion Inhibition : Srivastava et al. (2017) synthesized novel amino acids-based corrosion inhibitors, including derivatives of 1H-imidazol-3-ium-1-yl acetate, which showed high corrosion inhibition efficiency for mild steel (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

Pharmaceutical Applications : Xiong Jing (2011) synthesized enantiomers of 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate, which have potential pharmaceutical applications (Xiong Jing, 2011).

Radiochemistry in Medicine : Makris et al. (2012) discussed the synthesis of tricarbonyl complexes with NSO-type chelators, including 2-(carboxymethylthio)-3-(1H-imidazol-4-yl)propanoic acid, for potential use in targeted 99mTc radiopharmaceuticals (Makris, Karagiorgou, Papagiannopoulou, Panagiotopoulou, Raptopoulou, Terzis, Psycharis, Pelecanou, Pirmettis, & Papadopoulos, 2012).

Anticancer Activities : Duran and Demirayak (2012) reported on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives with potential anticancer activities (Duran & Demirayak, 2012).

Antimicrobial Studies : Khairwar, Mishra, and Singh (2021) synthesized novel fused heterocyclic compounds including 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio) acetamides for antimicrobial studies (Khairwar, Mishra, & Singh, 2021).

properties

IUPAC Name |

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOJOGQFRVVWBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901386 |

Source

|

| Record name | NoName_494 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid | |

CAS RN |

2497-02-1 |

Source

|

| Record name | N-Acetylhistidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2,7-diol, 2-acetate, [1R-(exo,syn)]- (9CI)](/img/no-structure.png)

![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)